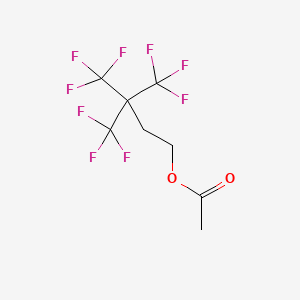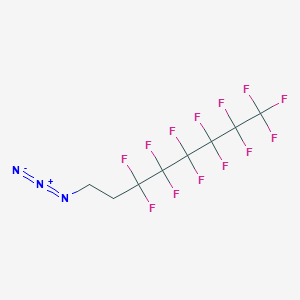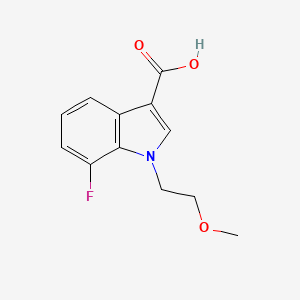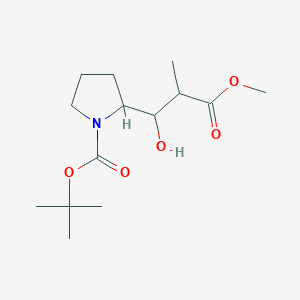
1-Butanol, 4,4,4-trifluoro-3,3-bis(trifluoromethyl)-, 1-acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butanol, 4,4,4-trifluoro-3,3-bis(trifluoromethyl)-, 1-acetate is a fluorinated organic compound. Fluorinated compounds are known for their unique properties, such as high thermal stability, chemical resistance, and low surface energy. These properties make them valuable in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanol, 4,4,4-trifluoro-3,3-bis(trifluoromethyl)-, 1-acetate typically involves the reaction of 1-butanol with a fluorinated acetic acid derivative. The reaction conditions may include the use of a catalyst, such as a strong acid or base, and may require specific temperatures and pressures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. The process would be optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
1-Butanol, 4,4,4-trifluoro-3,3-bis(trifluoromethyl)-, 1-acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidation products.
Reduction: Reduction reactions may convert the acetate group to an alcohol or other reduced forms.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, amines, or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution may introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: May be used in studies involving fluorinated compounds and their biological interactions.
Industry: Used in the production of specialty chemicals, coatings, and materials with unique properties.
Wirkmechanismus
The mechanism by which 1-Butanol, 4,4,4-trifluoro-3,3-bis(trifluoromethyl)-, 1-acetate exerts its effects depends on its specific interactions with molecular targets. These interactions may involve:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways: Metabolic or signaling pathways that are influenced by the compound’s presence.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Butanol, 4,4,4-trifluoro-3,3-bis(trifluoromethyl)-, 1-propionate
- 1-Butanol, 4,4,4-trifluoro-3,3-bis(trifluoromethyl)-, 1-butyrate
Uniqueness
1-Butanol, 4,4,4-trifluoro-3,3-bis(trifluoromethyl)-, 1-acetate is unique due to its specific fluorinated structure, which imparts distinct chemical and physical properties. These properties may include enhanced stability, reactivity, and interactions with biological systems compared to non-fluorinated analogs.
Eigenschaften
CAS-Nummer |
14115-50-5 |
|---|---|
Molekularformel |
C8H7F9O2 |
Molekulargewicht |
306.13 g/mol |
IUPAC-Name |
[4,4,4-trifluoro-3,3-bis(trifluoromethyl)butyl] acetate |
InChI |
InChI=1S/C8H7F9O2/c1-4(18)19-3-2-5(6(9,10)11,7(12,13)14)8(15,16)17/h2-3H2,1H3 |
InChI-Schlüssel |
CGWHKAYNBPNNBF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCCC(C(F)(F)F)(C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[5-(6-Aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] [5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12079999.png)








![Tert-butyl 2-(3-ethylbicyclo[3.2.0]hept-3-en-6-ylidene)acetate](/img/structure/B12080051.png)
![2-[(E)-[4-[(E)-hydrazinylidenemethyl]-2,3-dihydroinden-1-ylidene]amino]guanidine](/img/structure/B12080053.png)

